molecular formula C23H25N3O5 B11569777 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11569777
M. Wt: 423.5 g/mol
InChI Key: ZKAMUOLOYPLABX-UHFFFAOYSA-N
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Description

2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of pyrano[3,2-c]pyridine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. This method is favored due to its efficiency and ability to produce complex molecules in a single step. The reaction generally involves the condensation of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may utilize similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division and inducing apoptosis . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE apart is its unique structural framework, which allows for diverse functionalization and the potential for a wide range of biological activities. Its ability to inhibit tubulin polymerization with low nanomolar or subnanomolar potency makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C23H25N3O5/c1-13-10-18-20(23(27)26(13)12-14-6-5-9-30-14)19(16(11-24)22(25)31-18)15-7-4-8-17(28-2)21(15)29-3/h4,7-8,10,14,19H,5-6,9,12,25H2,1-3H3

InChI Key

ZKAMUOLOYPLABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4CCCO4

Origin of Product

United States

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